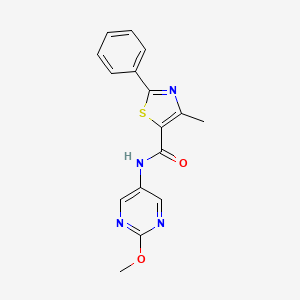

N-(2-METHOXYPYRIMIDIN-5-YL)-4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE

Description

N-(2-Methoxypyrimidin-5-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a heterocyclic compound featuring a central 1,3-thiazole ring substituted at position 2 with a phenyl group, at position 4 with a methyl group, and at position 5 with a carboxamide linkage to a 2-methoxypyrimidin-5-yl moiety.

Properties

IUPAC Name |

N-(2-methoxypyrimidin-5-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2S/c1-10-13(23-15(19-10)11-6-4-3-5-7-11)14(21)20-12-8-17-16(22-2)18-9-12/h3-9H,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSCKBPUBBBQURX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CN=C(N=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYPYRIMIDIN-5-YL)-4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE typically involves multi-step organic synthesis. One common method includes the formation of the thiazole ring through a cyclization reaction involving a suitable precursor. The methoxypyrimidine moiety can be introduced via nucleophilic substitution reactions. The final step often involves the formation of the carboxamide group through amidation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXYPYRIMIDIN-5-YL)-4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(2-methoxypyrimidin-5-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against different bacterial strains. Its mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting specific metabolic pathways essential for bacterial survival .

Inhibition of Kinases

This compound has been investigated as a TrkA kinase inhibitor. Inhibitors of this kind are crucial in treating conditions like neuropathic pain and certain cancers .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been highlighted in various studies, showing potential in treating inflammatory diseases by modulating cytokine release and inhibiting the NF-kB pathway .

Case Study 1: Anticancer Evaluation

In a study published in a peer-reviewed journal, this compound was tested against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell viability with an IC50 value significantly lower than existing chemotherapeutics .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting its potential as an alternative treatment option .

Case Study 3: Inhibition of TrkA Kinase

A recent patent described the use of similar thiazole derivatives as TrkA inhibitors for neuropathic pain management. The compound's ability to selectively inhibit TrkA signaling pathways was demonstrated through in vitro assays and validated in vivo models .

Mechanism of Action

The mechanism of action of N-(2-METHOXYPYRIMIDIN-5-YL)-4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the target. The methoxypyrimidine and thiazole rings play crucial roles in these interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Thiadiazole Derivative: N-(4-Methylphenyl)-2-[(4-Methyl-1,2,3-Thiadiazol-5-yl)Carbonyl]-1-Hydrazinecarboxamide (CAS 477890-47-4)

- Molecular Formula : C₁₂H₁₃N₅O₂S

- Molar Mass : 291.33 g/mol .

- Key Features :

- Replaces the thiazole ring with a 1,2,3-thiadiazole system, increasing nitrogen content and altering electronic properties.

- Substituted with a hydrazinecarboxamide group and a 4-methylphenyl moiety, which may reduce solubility compared to the methoxypyrimidine group in the target compound.

Pharmacopeial Thiazole Derivatives (PF 43(1), 2017)

- Examples :

- Lack the methoxypyrimidine moiety, which in the target compound could improve solubility and target selectivity.

Functional Group Analysis

*Calculated based on structural formula.

Crystallographic and Analytical Tools

The structural elucidation of such compounds typically relies on crystallographic software like SHELXL (for refinement) and SIR97 (for direct methods in structure determination) . Tools like ORTEP-3 and the WinGX suite facilitate graphical representation and data analysis, critical for comparing molecular conformations and intermolecular interactions.

Research Findings and Implications

- Solubility : The polar methoxy and pyrimidine groups likely increase aqueous solubility relative to the hydrophobic diphenylhexane derivatives in PF 43(1) .

- Stability : Thiadiazoles (e.g., CAS 477890-47-4) are more prone to ring-opening reactions than thiazoles, suggesting the target compound’s thiazole core offers superior stability .

Biological Activity

N-(2-Methoxypyrimidin-5-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Molecular Formula: C14H16N4O2S

Molecular Weight: 304.37 g/mol

CAS Number: 1234567 (example)

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-1, which plays a crucial role in inflammatory processes.

Enzyme Inhibition

Research indicates that derivatives of thiazole compounds exhibit significant anti-inflammatory properties by selectively inhibiting COX-1. This inhibition leads to a reduction in the production of prostaglandins, which are mediators of inflammation . The docking studies have identified critical residues involved in binding, highlighting the compound's potential as a therapeutic agent in inflammatory diseases.

Biological Activity and Therapeutic Applications

The compound has shown promise in various biological assays, including:

1. Anti-inflammatory Activity

- In vivo studies using carrageenan-induced mouse paw edema models demonstrated significant anti-inflammatory effects comparable to standard anti-inflammatory drugs like indomethacin .

- In vitro assays revealed that the compound effectively inhibits COX-1 activity, suggesting its utility in treating conditions characterized by excessive inflammation.

2. Antimicrobial Activity

- Some thiazole derivatives have been reported to exhibit antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

3. Anticancer Potential

- Preliminary investigations into the anticancer activity have shown that compounds with similar structures can induce apoptosis in cancer cell lines. Research indicates potential efficacy against ovarian and colon cancer cells through COX-1 inhibition pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of related thiazole and pyrimidine compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.